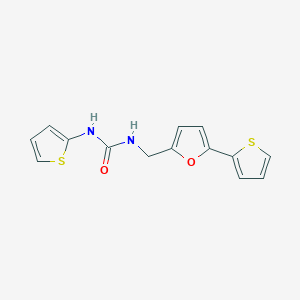
1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea, also known as TFMU, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antifungal Activities
Urea and thiourea derivatives, including compounds related to "1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea," have been synthesized and characterized for their potential antibacterial and antifungal activities. These compounds were screened against various bacterial strains such as Salmonella typhi, Staphylococcus aureus, Pseudomonas aeruginosa, Xanthomonas axonopodis, and Streptococcus bovis, as well as fungal isolates including Fusarium oxysporum, Colletotrichum gloeosporioides, and Cercospora zeae-maydis. Quantum chemical calculations were employed to understand their molecular properties and activity potential, demonstrating that certain derivatives exhibited significant inhibitory effects against selected pathogens (Alabi et al., 2020).
Chemical Synthesis and Reactivity
Another application involves the chemical synthesis and reactivity of related compounds, which can undergo various reactions to form novel pyridine and naphthyridine derivatives. These reactions include dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives to afford complex structures with potential applications in medicinal chemistry and drug design (Abdelrazek et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Research on urea derivatives also extends into the field of enzyme inhibition, where synthesized compounds are assessed for their potential as antiacetylcholinesterase agents. This involves optimizing the chemical structure to enhance inhibitory activity, which is crucial for the development of treatments for diseases such as Alzheimer's (Vidaluc et al., 1995).
Antiviral Properties
Urea derivatives have been investigated for their antiviral properties, with compounds such as N-(2-Thiophenoyl)urea and its derivatives showing activity against specific viruses. This highlights the potential of such compounds in the development of new antiviral drugs (O'sullivan & Wallis, 1975).
properties
IUPAC Name |
1-thiophen-2-yl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-11(18-10)12-3-1-7-19-12/h1-8H,9H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVMYRLAHPSYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2384903.png)
![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)
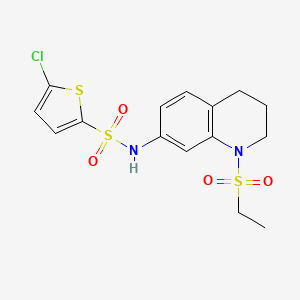
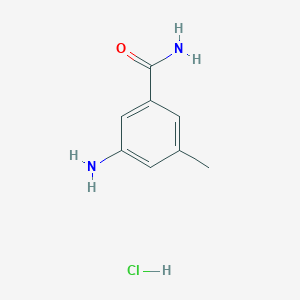
![1-(4-Methoxyphenethyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2384908.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2384909.png)
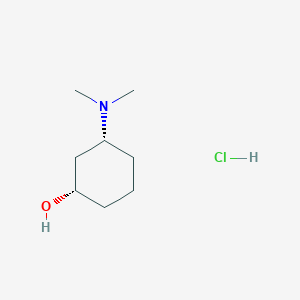
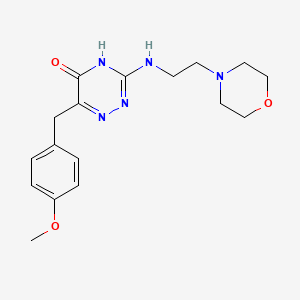

![N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2384917.png)
![N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2384919.png)
![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384920.png)
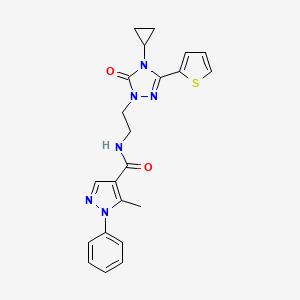
![(1-Methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2384922.png)